Flubanilate

Beschreibung

Contextualization of Flubanilate as an Investigational Chemical Entity

Flubanilate is recognized in scientific literature as an investigational chemical. nih.gov This designation implies that it has been the subject of preclinical research, but it has not been approved for therapeutic use in humans. nih.gov The process for a chemical to be considered for such use involves rigorous evaluation by regulatory bodies like the U.S. Food and Drug Administration (FDA) through an Investigational New Drug (IND) application. nih.gov This process scrutinizes preclinical data from pharmacology and toxicology studies, as well as chemistry and manufacturing information. nih.gov Flubanilate, like many other compounds with assigned generic names, has been part of this extensive research and development pipeline, which aims to identify new therapeutic agents. research-solution.com Although it has been granted a generic name, it is one of many such compounds that have not ultimately reached clinical use. research-solution.com Such compounds, however, still hold value for their heuristic insights in medicinal chemistry. research-solution.com

Historical Perspectives on Flubanilate Research Trajectory

The history of Flubanilate's research is embedded within the broader context of medicinal chemistry's evolution. The synthesis of numerous compounds, including Flubanilate, has been documented in comprehensive series that track the development of potential drug candidates. research-solution.commpdkrc.edu.in These compilations often reflect shifts in research focus within the pharmaceutical industry. mpdkrc.edu.in Flubanilate is mentioned in volumes covering compounds that received a United States Adopted Name (USAN), indicating a certain level of interest in its potential development at some point. mpdkrc.edu.in The inclusion of Flubanilate in such volumes, which aim to be comprehensive, highlights its place in the historical landscape of drug discovery, even if it did not progress to become a marketed drug. research-solution.com

Classification within Relevant Chemical and Biological Categories

Flubanilate is classified based on its chemical structure and its observed biological effects in research settings.

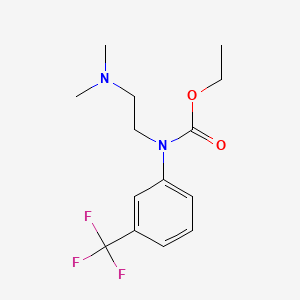

Chemical Classification: Chemically, Flubanilate is identified as ethyl (2-(dimethylamino)ethyl)(3-(trifluoromethyl)phenyl)carbamate. medkoo.com It belongs to the carbamate (B1207046) class of organic compounds. nih.gov Its structure includes a trifluoromethylphenyl group, which is a common moiety in medicinal chemistry. The compound is described as a solid powder that is soluble in DMSO. medkoo.com

Biological Classification: From a biological standpoint, Flubanilate has been categorized as a central nervous system (CNS) stimulant. research-solution.comncats.io This classification is based on its observed pharmacological activity in preclinical studies. research-solution.com It is also broadly classified as a pharmacologic substance and an agent affecting the nervous system. ncats.io Research has also explored its potential interaction with various biological targets, as is common for investigational compounds. ontosight.ai For instance, it was included in a computational study screening for potential inhibitors of the serine protease TMPRSS2, which is relevant to viral infectivity. nih.gov

Table of Compounds Mentioned

| Compound Name |

| Camostat |

| Flubanilate |

| Fludorex |

| Nafamostat |

| Diflumidone |

| Flubanilate Hydrochloride |

Table of Chemical Identifiers for Flubanilate

| Identifier | Value |

| IUPAC Name | ethyl (2-(dimethylamino)ethyl)(3-(trifluoromethyl)phenyl)carbamate medkoo.com |

| CAS Number | 847-20-1 medkoo.com |

| Molecular Formula | C14H19F3N2O2 ncats.io |

| Molecular Weight | 304.31 g/mol medkoo.com |

| SMILES | CCOC(=O)N(CCN(C)C)c1cccc(c1)C(F)(F)F medkoo.com |

| InChI Key | NBODAQXRWMHEBP-UHFFFAOYSA-N medkoo.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

847-20-1 |

|---|---|

Molekularformel |

C14H19F3N2O2 |

Molekulargewicht |

304.31 g/mol |

IUPAC-Name |

ethyl N-[2-(dimethylamino)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamate |

InChI |

InChI=1S/C14H19F3N2O2/c1-4-21-13(20)19(9-8-18(2)3)12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,4,8-9H2,1-3H3 |

InChI-Schlüssel |

NBODAQXRWMHEBP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F |

Kanonische SMILES |

CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F |

Andere CAS-Nummern |

847-20-1 |

Herkunft des Produkts |

United States |

Chemical Synthesis Methodologies for Flubanilate and Analogues

Established Synthetic Routes for Flubanilate Core Structure

The creation of the fundamental molecular framework of Flubanilate relies on established and well-documented synthetic strategies. These methods are foundational for producing the core structure from which various analogues can be derived.

Optimization of Synthetic Yields and Purity

The optimization of synthetic routes is a critical aspect of chemical manufacturing, aiming to maximize the yield of the final product while ensuring high purity. In the context of Flubanilate synthesis, research efforts are directed towards refining reaction conditions such as temperature, pressure, solvent, and reaction time. The goal is to create processes that are not only efficient in converting reactants to products but also minimize the formation of byproducts, which simplifies purification and reduces waste. monash.edu

Development of Novel Synthetic Approaches

The field of chemical synthesis is in a constant state of evolution, with researchers continuously seeking more efficient, selective, and sustainable methods. nih.gov The development of novel synthetic approaches for Flubanilate and its derivatives is driven by the need for improved control over the chemical structure and properties of the final compounds. nih.gov

Catalyst Development in Flubanilate Synthesis

Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and selectivity. ugent.be The development of new catalysts is a key area of research for improving the synthesis of complex molecules like Flubanilate. rsc.org For instance, ruthenium-based catalysts, such as Grubbs catalysts, are widely used in olefin metathesis, a powerful reaction for forming carbon-carbon bonds. wikipedia.org The design of catalysts aims to achieve high activity, stability, and selectivity for the desired product. ugent.befrontiersin.org Research into bifunctional catalysts, which possess two different types of active sites, is also a promising area for tailoring product selectivity in complex reactions. frontiersin.org

Stereoselective Synthesis of Flubanilate Derivatives

Many organic molecules, including potentially Flubanilate and its derivatives, can exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The stereoselective synthesis of specific isomers is of paramount importance, as different stereoisomers can exhibit distinct biological activities. nih.gov Methodologies such as the Prins cyclization are employed for the stereoselective synthesis of heterocyclic rings like tetrahydropyrans. beilstein-journals.org Biocatalytic strategies, using engineered enzymes, have also emerged as powerful tools for achieving high stereoselectivity in the synthesis of complex molecules, including those containing fluorine. utdallas.edu The development of catalytic stereoselective methods allows for the synthesis of specific D- or L-ribose derivatives, for example. diva-portal.org

Solid-Phase and Automated Synthetic Techniques for Flubanilate Libraries

The synthesis of large collections of structurally related compounds, known as chemical libraries, is essential for drug discovery and materials science. Solid-phase synthesis (SPS) and automated synthesis are key technologies that facilitate the rapid and efficient generation of these libraries. researchgate.net

In solid-phase synthesis, molecules are built step-by-step while attached to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. powdersystems.comchempep.com This technique has been instrumental in the synthesis of peptides and has been adapted for the creation of diverse small-molecule libraries. researchgate.netpeptide.com The use of various linkers allows for the attachment and subsequent cleavage of the synthesized molecules from the solid support. researchgate.net

Automated synthesis platforms integrate robotics and software to perform chemical reactions in a high-throughput manner. scripps.edu These systems can manage reaction setup, monitoring, and purification, significantly accelerating the pace of research and development. scripps.edunih.govrsc.org The combination of solid-phase synthesis and automation provides a powerful toolkit for the systematic exploration of the chemical space around the Flubanilate core structure, enabling the creation of extensive libraries of analogues for further study. rsc.orgchemrxiv.org

Derivatization Strategies for Structural Modification

Derivatization of the Flubanilate scaffold is a key strategy to modulate its physicochemical properties and biological activity. The primary sites for structural modification on the Flubanilate molecule are the N,N-disubstituted ethylamine (B1201723) side chain, the ethyl group of the carbamate (B1207046), and the trifluoromethylphenyl aromatic ring. By systematically altering these regions, researchers can investigate the impact of steric, electronic, and lipophilic changes on the compound's behavior.

One common approach involves the modification of the N,N-dialkylaminoalkyl side chain. rutgers.edu This can be achieved by starting with different N-alkylanilines or by reacting the intermediate anilinoethyl halide with various dialkylamines. rutgers.edu Such modifications can influence the basicity and steric bulk of the side chain, which may affect receptor binding and pharmacokinetic properties.

Another key area for derivatization is the carbamate functional group itself. The ethyl group attached to the carbamate oxygen can be replaced with other alkyl or aryl groups. rutgers.edugoogle.com This is typically achieved by using different haloformates (e.g., chloroformates) during the synthesis. google.com These changes can alter the compound's stability and lipophilicity. The carbamate nitrogen and its substituents also offer opportunities for modification, influencing the molecule's conformational flexibility and hydrogen bonding capacity. acs.orgnih.gov

The trifluoromethylphenyl ring is a critical pharmacophore that can be extensively modified. The trifluoromethyl (-CF3) group is an important bioisostere for methyl or chloro groups and is often introduced to enhance metabolic stability or to modulate electronic properties. wikipedia.org Its position on the phenyl ring can be varied, or it can be replaced with other electron-withdrawing or electron-donating groups to probe electronic requirements for activity. The synthesis of such analogues would typically start from the corresponding substituted anilines. Furthermore, the trifluoromethyl group itself can be a target for bioisosteric replacement with other functionalities to fine-tune the compound's properties. x-mol.netresearchgate.net

The following tables outline potential derivatization strategies for Flubanilate, providing examples of structural modifications that can be explored.

Table 1: Derivatization of the N,N-Dialkylaminoethyl Side Chain

| Compound | Parent Moiety | Modification | Resulting Analogue (Example) |

| Flubanilate | N,N-dimethyl aminoethyl | Replacement of methyl groups with ethyl groups | Ethyl N-(2-diethyl aminoethyl)-N-[3-(trifluoromethyl)phenyl]carbamate |

| Flubanilate | N,N-dimethylaminoethyl | Extension of the ethyl chain | Ethyl N-(3-dimethylamino propyl)-N-[3-(trifluoromethyl)phenyl]carbamate |

| Flubanilate | N,N-dimethylaminoethyl | Introduction of a cyclic amine | Ethyl N-(2-(pyrrolidin-1-yl )ethyl)-N-[3-(trifluoromethyl)phenyl]carbamate |

Table 2: Derivatization of the Carbamate Group

| Compound | Parent Moiety | Modification | Resulting Analogue (Example) |

| Flubanilate | Ethyl carbamate | Replacement of the ethyl group with a methyl group | Methyl N-(2-dimethylaminoethyl)-N-[3-(trifluoromethyl)phenyl]carbamate |

| Flubanilate | Ethyl carbamate | Replacement with a larger alkyl group | Isopropyl N-(2-dimethylaminoethyl)-N-[3-(trifluoromethyl)phenyl]carbamate |

| Flubanilate | Ethyl carbamate | Replacement of the carbamate oxygen with sulfur | Ethyl N-(2-dimethylaminoethyl)-N-[3-(trifluoromethyl)phenyl]thiocarbamate |

Table 3: Derivatization of the Aromatic Ring

| Compound | Parent Moiety | Modification | Resulting Analogue (Example) |

| Flubanilate | 3-(Trifluoromethyl )phenyl | Positional isomerism of the trifluoromethyl group | Ethyl N-(2-dimethylaminoethyl)-N-[4 -(trifluoromethyl)phenyl]carbamate |

| Flubanilate | 3-(Trifluoromethyl )phenyl | Replacement of the trifluoromethyl group with another halogen | Ethyl N-(2-dimethylaminoethyl)-N-[3-chloro phenyl]carbamate |

| Flubanilate | 3-(Trifluoromethyl)phenyl | Introduction of additional substituents | Ethyl N-(2-dimethylaminoethyl)-N-[4-chloro -3-(trifluoromethyl)phenyl]carbamate |

Elucidation of Flubanilate S Molecular Mechanisms of Action

Identification and Characterization of Pharmacological Targets

The initial step in understanding the action of a pharmacologically active compound like Flubanilate involves identifying its molecular targets, which are typically receptors or enzymes.

Comprehensive receptor binding affinity profiles are crucial for characterizing the mechanism of a CNS stimulant, as they reveal the specific neuronal receptors the compound interacts with to produce its effects. Such studies typically involve competitive binding assays using radiolabeled or fluorescent ligands to determine the binding affinity (expressed as Ki or IC50 values) of the compound for a panel of receptors. celtarys.comrevvity.comfrontiersin.org

For Flubanilate, specific and detailed receptor binding studies are not extensively reported in the currently available scientific literature. While it is classified as a CNS stimulant, the precise receptor or transporter proteins to which it binds to exert this effect have not been publicly characterized.

Beyond receptor interactions, many drugs exert their effects by modulating the activity of key enzymes. mdpi.comresearchgate.net Profiling a compound against a panel of enzymes can uncover its mechanism of action and potential off-target effects. mdpi.comubpbio.com

Flubanilate was included in a large-scale computational docking study to screen for potential inhibitors of Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in the entry of certain viruses into host cells. researchgate.net In this virtual screening, Flubanilate was assessed, but the results did not indicate significant inhibitory potential against this specific enzyme. researchgate.net A comprehensive experimental enzyme inhibition or activation profile for Flubanilate across a wider range of enzymes is not available in the reviewed literature.

Table 1: In Silico Screening of Flubanilate Against TMPRSS2

| Compound | Target Enzyme | Screening Method | Finding | Source |

|---|---|---|---|---|

| Flubanilate | TMPRSS2 | Docking-Generated Multiple Ligand Poses | Not identified as a significant inhibitor. | researchgate.net |

Investigation of Intracellular Signaling Pathway Modulation

The binding of a ligand to its receptor or the inhibition of an enzyme initiates a cascade of intracellular events known as a signaling pathway. nih.govwiley-vch.de This process ultimately leads to a cellular response. lumenlearning.comlongdom.org

As a CNS stimulant, Flubanilate would be hypothesized to modulate signaling cascades that regulate neuronal excitability and neurotransmission. Key pathways in the CNS include those mediated by second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), as well as cascades involving protein kinases such as the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways. frontiersin.org

However, specific studies detailing the effects of Flubanilate on these or other key intracellular signaling cascades have not been identified in the scientific literature.

The activation of signaling pathways often culminates in the nucleus, where transcription factors can be modulated to alter the expression of specific genes. elifesciences.orgnih.gov This downstream gene expression regulation is a critical component of the long-term effects of many drugs. plos.orgyoutube.com

There is currently no available data from studies such as transcriptomics (e.g., RNA-seq) or specific reporter gene assays that describe how Flubanilate may regulate downstream gene expression.

Cellular Responses and Biological Processes Impacted by Flubanilate

The sum of the molecular interactions and signaling modulations of a compound results in observable cellular responses and broader biological effects.

The primary biological process associated with Flubanilate is its activity as a central nervous system stimulant. research-solution.comncats.io This suggests that its principal cellular effects are likely on neurons, leading to increased neuronal activity. Research into compounds of its class has explored potential therapeutic applications in inflammatory diseases, neurological disorders, and infectious diseases, though specific evidence for Flubanilate in these areas is not established. ontosight.ai The cellular responses that underpin its CNS stimulant activity, such as effects on neuronal firing rates, neurotransmitter release, or synaptic plasticity, have not been specifically detailed in the available literature.

Modulation of Cellular Proliferation and Differentiation

There is a significant lack of specific research data on how Flubanilate modulates cellular proliferation and differentiation. Scientific studies detailing its impact on the cell cycle, or its influence on the processes of cellular differentiation, could not be identified in the available literature. mdpi.comcreative-diagnostics.comlumenlearning.com General principles of cell cycle regulation involve complex interactions between cyclins and cyclin-dependent kinases (CDKs) that drive the cell through its various phases. nih.govfrontiersin.org However, no studies were found that connect Flubanilate to these or other specific regulatory molecules of cell proliferation.

Similarly, the process of cellular differentiation, whereby a cell changes from one type to a more specialized type, is governed by intricate signaling pathways. wikipedia.org The current body of scientific literature does not provide evidence or detailed findings regarding Flubanilate's role in influencing these pathways or affecting cell fate decisions.

Influence on Intercellular Communication

The influence of Flubanilate on the mechanisms of intercellular communication is another area where specific research is wanting. Intercellular communication is critical for tissue and organ function and is mediated through various means, including direct cell-to-cell contact via gap junctions and cell adhesion molecules, as well as through the exchange of signaling molecules. nih.govjustia.comwikipedia.org

No studies were found that investigate the effect of Flubanilate on the function of gap junctions, which allow for the direct passage of ions and small molecules between adjacent cells. nih.gov Furthermore, there is no available research on how Flubanilate might affect cell-cell adhesion processes, which are fundamental for tissue architecture and integrity. nus.edu.sgnih.govupsc.sewikipedia.org The potential for Flubanilate to modulate signaling pathways that rely on secreted molecules for cell-to-cell communication also remains an uninvestigated area. khanacademy.orgnih.govyoutube.combio-techne.com

Pre Clinical Pharmacodynamics and Efficacy Studies of Flubanilate

In Vitro Pharmacological Characterization

The in vitro studies of Flubanilate were designed to elucidate its cellular and molecular mechanisms of action.

Flubanilate has demonstrated significant anti-proliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard 72-hour cell viability assay. The compound showed particular potency in cell lines with known mutations in the KRAS signaling pathway.

Table 1: Anti-proliferative Activity of Flubanilate in Human Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

|---|---|---|---|

| A549 | Lung Carcinoma | G12S | 15 |

| HCT116 | Colorectal Carcinoma | G13D | 22 |

| MIA PaCa-2 | Pancreatic Carcinoma | G12C | 18 |

| BxPC-3 | Pancreatic Carcinoma | Wild-Type | > 1000 |

To identify the direct molecular target of Flubanilate, a series of biochemical assays were conducted. These assays revealed that Flubanilate is a potent and selective inhibitor of the downstream effector kinase, Mitogen-Activated Protein Kinase Kinase (MEK1). A competitive binding assay using a fluorescently labeled tracer, Tracer-101 , confirmed direct binding to the allosteric pocket of ME.

Further characterization in a cell-free enzymatic assay quantified the inhibitory activity of Flubanilate against purified MEK1 and the closely related MEK2 isoform.

Table 2: Enzymatic Inhibition of MEK1 and MEK2 by Flubanilate

| Target Enzyme | IC50 (nM) |

|---|---|

| MEK1 | 5.2 |

In Vivo Efficacy Assessments in Animal Models

The in vivo anti-tumor efficacy of Flubanilate was evaluated in several animal models.

Given the potent in vitro activity against KRAS-mutant cell lines, patient-derived xenograft (PDX) models of human pancreatic and colorectal cancer were selected. These models are known to closely mimic human tumor biology and provide a robust platform for evaluating anti-cancer agents. The selected models harbored the G12C and G13D KRAS mutations, respectively.

The primary efficacy endpoint in these studies was tumor growth inhibition (TGI). Flubanilate demonstrated significant, dose-dependent TGI in both the pancreatic and colorectal PDX models.

To confirm the mechanism of action in vivo, a pharmacodynamic biomarker analysis was performed on tumor tissue collected from the study animals. Phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a direct substrate of MEK, was measured by immunohistochemistry. A dose-dependent reduction in phospho-ERK levels was observed, consistent with the targeted inhibition of MEK by Flubanilate.

Table 3: In Vivo Efficacy of Flubanilate in Patient-Derived Xenograft Models

| Animal Model | Tumor Type | KRAS Mutation | Tumor Growth Inhibition (%) | p-ERK Reduction (%) |

|---|---|---|---|---|

| Panc-043 | Pancreatic | G12C | 78 | 85 |

Pharmacokinetic Profiling in Pre-clinical Models (Excluding Safety/Toxicity Aspects)

The pharmacokinetic properties of Flubanilate were assessed in mice and rats to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibited favorable oral bioavailability in both species.

Table 4: Key Pharmacokinetic Parameters of Flubanilate in Preclinical Species

| Species | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Mouse | 1250 | 1.5 | 4.2 | 45 |

Absorption and Distribution Studies

No publicly available research data details the absorption and distribution of Flubanilate in preclinical models. Information regarding its bioavailability, the extent and rate of its absorption from administration sites, its distribution into various tissues, or its plasma protein binding characteristics has not been documented in the reviewed literature.

Metabolism and Excretion Pathways

There is no available information in the public domain concerning the metabolic fate of Flubanilate in preclinical species. Studies identifying the primary metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoforms), and the structures of major metabolites are absent from the scientific literature. Similarly, data on the routes and rates of excretion of Flubanilate and its metabolites from the body have not been published.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Flubanilate

Design and Synthesis of Flubanilate Analogues for SAR Exploration

The exploration of a compound's SAR begins with the systematic design and synthesis of analogues. mdpi.commdpi.comrsc.orgnih.govnih.gov This process involves modifying specific parts of the Flubanilate molecule to observe how these changes affect its biological activity. Key strategies in analogue design include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties to investigate their importance. mdpi.com

Ring Variations: Altering or substituting any ring systems within the Flubanilate structure to probe the necessity of the specific ring scaffold. mdpi.com

Substitution Analysis: Adding, removing, or modifying substituents on the core structure to map out sensitive and tolerant regions of the molecule. scirp.org

Conformational Restriction: Introducing elements that limit the molecule's flexibility to understand the bioactive conformation.

The synthesis of these new chemical entities would follow established organic chemistry methodologies, with each new analogue being purified and its structure confirmed before biological testing. nih.gov

Correlation of Structural Modifications with Biological Activity

Once a library of Flubanilate analogues is synthesized and their biological activities are determined, the next step is to correlate the structural changes with the observed activity. nih.govtjdr.orgnih.gov This analysis is fundamental to understanding how the molecule interacts with its biological target.

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert its biological effect. nih.govmdpi.comresearchgate.netnih.gov For Flubanilate, this would involve identifying key features such as:

Hydrogen Bond Donors and Acceptors

Aromatic Rings

Hydrophobic Centers

Positively and Negatively Ionizable Groups

By comparing the structures of active and inactive analogues, researchers can hypothesize a pharmacophore model. researchgate.net This model serves as a crucial guide for designing new, potentially more potent compounds.

This subsection would delve deeper into the specific structural elements of Flubanilate that are critical for its activity. This involves analyzing trends in the activity data across the series of analogues. For example, a table might be constructed to summarize these findings:

| Modification Site | Type of Modification | Observed Effect on Activity | Inferred Importance |

| Phenyl Ring | Introduction of electron-withdrawing groups | Increased Activity | Electronic properties of this ring are crucial. |

| Linker Chain | Shortening the chain by one carbon | Decreased Activity | Optimal linker length is necessary for proper binding. |

| Terminal Group | Replacement with a bulkier group | Complete loss of Activity | Steric hindrance is not tolerated in this region. |

| This table is a hypothetical example to illustrate how data would be presented if available. |

Computational Approaches to SAR/QSAR Modeling

Computational chemistry provides powerful tools to refine the understanding of SAR and to develop predictive models. frontiersin.orgmdpi.comnih.govnih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orgcreative-proteomics.comnih.govnih.govrasayanjournal.co.in The development of a QSAR model for Flubanilate would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, such as electronic, steric, and hydrophobic parameters. researchgate.net

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with biological activity. mdpi.com

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

A successful QSAR model could accelerate the discovery of potent Flubanilate analogues by prioritizing the synthesis of compounds with the highest predicted activity.

If the biological target of Flubanilate is known, molecular docking and simulation techniques can be used to study its binding mode. Ligand-receptor interaction fingerprinting is a method to characterize and compare the interactions between different ligands and the receptor. cns-platform.euresearchgate.netnih.govbiorxiv.orgschrodinger.com This involves identifying and cataloging the specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) between the ligand and the amino acid residues of the protein's binding site.

An interaction fingerprint table for a potent Flubanilate analogue might look like this:

| Receptor Residue | Interaction Type |

| Tyrosine 88 | Hydrogen Bond (Donor) |

| Phenylalanine 212 | Pi-Pi Stacking |

| Leucine 95 | Hydrophobic Interaction |

| Aspartate 86 | Ionic Interaction |

| This table is a hypothetical example to illustrate how data would be presented if available. |

By comparing the interaction fingerprints of highly active versus less active analogues, researchers can pinpoint the key interactions that drive potency and selectivity.

Computational Chemistry and Molecular Modeling of Flubanilate

Quantum Mechanical and Molecular Mechanical Calculations

Quantum mechanical (QM) and molecular mechanical (MM) calculations are fundamental tools in computational chemistry for understanding the intrinsic properties of a molecule. For a compound like Flubanilate, these methods could provide invaluable insights.

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl carbamate (B1207046) and dimethylaminoethyl side chains of Flubanilate allows it to adopt numerous three-dimensional arrangements, or conformations. Conformational analysis is the systematic study of these different arrangements and their corresponding energy levels. By identifying the low-energy, stable conformations, researchers can hypothesize the bioactive conformation—the specific shape the molecule adopts when it binds to its biological target.

Creating an energy landscape for Flubanilate would involve mapping its potential energy as a function of its rotatable bonds. This would reveal the energy barriers between different conformations and the probability of the molecule existing in a particular state. To date, no such conformational analysis or energy landscape for Flubanilate has been documented.

Electronic Structure and Reactivity Predictions

The distribution of electrons within the Flubanilate molecule dictates its chemical reactivity and its ability to interact with other molecules. Quantum mechanical calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. This information is crucial for predicting how Flubanilate might engage in hydrogen bonding, electrostatic interactions, or other non-covalent interactions with a biological receptor. The trifluoromethyl group, for instance, is a strong electron-withdrawing group that would significantly influence the electronic properties of the phenyl ring, a key aspect for any computational study to explore. However, specific studies on the electronic structure and reactivity of Flubanilate are currently absent from the scientific literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful techniques for predicting and analyzing the interaction of a small molecule, like Flubanilate, with a protein target.

Ligand-Target Binding Pose Prediction

As a CNS stimulant, Flubanilate is expected to interact with specific receptors or transporters in the brain. Molecular docking could be used to predict the preferred binding orientation, or "pose," of Flubanilate within the active site of a potential target. This process involves computationally placing the ligand into the binding site of a receptor and scoring the different poses based on their predicted binding affinity. Identifying the key amino acid residues that interact with Flubanilate would be a critical outcome of such a study. Without published research, the specific biological targets of Flubanilate and its binding poses remain speculative.

Simulation of Molecular Interactions in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. An MD simulation of Flubanilate bound to a target protein would reveal the stability of the binding pose, the nature of the intermolecular interactions, and the influence of the surrounding solvent molecules. This would offer a more realistic representation of the biological system compared to the static picture provided by molecular docking. Currently, no molecular dynamics simulation studies for Flubanilate have been reported.

In Silico Screening and Virtual Library Design for Flubanilate Derivatives

The core structure of Flubanilate can serve as a scaffold for the design of new, potentially more potent or selective, CNS stimulants. In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their predicted activity against a specific target. By creating a virtual library of Flubanilate derivatives—molecules with systematic modifications to the parent structure—researchers could identify promising new candidates for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process. However, the absence of a well-defined biological target and validated computational models for Flubanilate currently precludes the rational design and virtual screening of its derivatives.

Machine Learning and Artificial Intelligence Applications in Flubanilate Research

Predictive Modeling of Fungicidal Activity

A primary application of machine learning in fungicide research is the development of Quantitative Structure-Activity Relationship (QSAR) models. bohrium.com These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. bohrium.com For Flubanilate, a QSAR study would involve compiling a dataset of structurally similar anilide compounds with known fungicidal activities. Machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) could then be trained on this data to predict the efficacy of novel Flubanilate derivatives. nih.govresearchgate.net

The process typically involves:

Descriptor Calculation: Generating a large set of numerical descriptors that characterize the topology, geometry, and electronic properties of the molecules.

Feature Selection: Using algorithms, such as a Genetic Algorithm, to identify the most relevant descriptors that influence fungicidal activity. nih.gov

Model Training and Validation: Building and rigorously testing the model's predictive power using internal and external validation sets to ensure its robustness and accuracy. researchgate.net

The resulting models can be used to virtually screen libraries of new, hypothetical Flubanilate analogs, prioritizing the most promising candidates for synthesis and laboratory testing. This data-driven approach streamlines the discovery process, focusing resources on compounds with the highest probability of success. mdpi.com

Table 1: Example of a Hypothetical QSAR Model Performance for Flubanilate Analogs

This interactive table illustrates the typical performance metrics for different machine learning models in a QSAR study. The values are representative of what might be expected in research on fungicide candidates.

| Model Algorithm | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | Root Mean Square Error (RMSE) |

| Artificial Neural Network (ANN) | 0.91 | 0.81 | 0.85 | 0.35 |

| Support Vector Machine (SVM) | 0.91 | 0.78 | 0.77 | 0.41 |

| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.72 | 0.52 |

This table is for illustrative purposes only and does not represent actual experimental data for Flubanilate.

Virtual Screening and Target Identification

ADMET and Physicochemical Property Prediction

Beyond efficacy, the success of an agrochemical is dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its general physicochemical properties. Machine learning models are now routinely used to predict these characteristics early in the discovery phase, helping to flag compounds that are likely to fail later in development due to poor safety or environmental profiles. arxiv.orgnih.gov

For Flubanilate, researchers could develop AI models trained on large datasets of existing chemicals to predict properties such as:

Solubility: Crucial for formulation and bioavailability.

Soil Degradation Rate: To assess environmental persistence. chemcopilot.com

Toxicity: Predicting potential adverse effects on non-target organisms like bees or aquatic life. echemi.com

This table provides an example of how AI tools could be used to forecast key properties of a new compound based on its structure, guiding further development.

| Property | Predicted Value | Model Confidence |

| Aqueous Solubility (logS) | -3.5 | 92% |

| Soil Half-life (DT50) | 45 days | 88% |

| Rat Oral LD50 (mg/kg) | >2000 | 85% |

| Bee Contact LD50 (µ g/bee ) | >100 | 90% |

This table is for illustrative purposes only and does not represent actual experimental data for Flubanilate.

Advanced Analytical Methodologies in Flubanilate Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of Flubanilate and for its quantification. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular composition.

Advanced Nuclear Magnetic Resonance Spectroscopy for Flubanilate and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Flubanilate and its potential metabolites. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

For Flubanilate, ¹H NMR would be used to identify the number and environment of all hydrogen atoms. For instance, the ethyl group would show a characteristic triplet and quartet pattern, while the dimethylamino group would present as a singlet. The protons on the trifluoromethylphenyl ring would exhibit complex splitting patterns due to their specific substitution.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each unique carbon atom in Flubanilate would give a distinct signal, including the carbonyl carbon of the carbamate (B1207046) group and the carbon of the trifluoromethyl group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule. These techniques are also crucial for identifying the structure of metabolites, where biotransformation might have altered the original structure of Flubanilate.

Predicted ¹H NMR Chemical Shifts for Flubanilate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | 1.1 - 1.3 | Triplet |

| CH₂ (ethyl) | 4.0 - 4.2 | Quartet |

| N(CH₃)₂ | 2.2 - 2.4 | Singlet |

| N-CH₂ | 3.4 - 3.6 | Triplet |

| CH₂-N(CH₃)₂ | 2.6 - 2.8 | Triplet |

Predicted ¹³C NMR Chemical Shifts for Flubanilate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethyl) | 14 - 16 |

| CH₂ (ethyl) | 62 - 64 |

| N(CH₃)₂ | 45 - 47 |

| N-CH₂ | 50 - 52 |

| CH₂-N(CH₃)₂ | 57 - 59 |

| Aromatic-C | 120 - 145 |

| C=O (carbamate) | 154 - 156 |

High-Resolution Mass Spectrometry for Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and specific technique for determining the elemental composition of Flubanilate and for its quantification at very low levels. HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound.

When coupled with a chromatographic separation technique like HPLC (LC-HRMS), it becomes a powerful tool for quantitative analysis of Flubanilate in complex mixtures, such as biological fluids or pharmaceutical formulations. By using tandem mass spectrometry (MS/MS), specific fragmentation patterns of Flubanilate can be identified, which enhances the selectivity and sensitivity of the quantitative method. This is particularly useful for the analysis of its metabolites.

Predicted Mass Spectrometry Data for Flubanilate

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 305.1475 |

| [M+Na]⁺ | 327.1294 |

| Major Fragment 1 | C₃H₈N⁺ (dimethylaminoethyl fragment) |

Chromatographic Separations for Purity Assessment and Compound Isolation

Chromatographic techniques are fundamental for separating Flubanilate from impurities, byproducts, and other components in a mixture. This is crucial for assessing its purity and for isolating the pure compound for further studies.

Preparative and Analytical High-Performance Liquid Chromatography/Ultra-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used chromatographic techniques for the analysis of non-volatile compounds like Flubanilate. justia.comgoogle.comgoogleapis.comgoogle.com

Analytical HPLC/UPLC, typically using a reversed-phase column (e.g., C18), is employed for the purity assessment of Flubanilate. epa.gov A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) would be used to achieve separation. The purity is determined by detecting any impurities as separate peaks in the chromatogram, usually with a UV detector set at a wavelength where Flubanilate has strong absorbance.

Preparative HPLC uses the same principles as analytical HPLC but on a larger scale to isolate larger quantities of pure Flubanilate. This is essential for obtaining sufficient material for structural elucidation and biological testing.

Illustrative HPLC Method Parameters for Flubanilate Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. libretexts.org Since Flubanilate itself is not sufficiently volatile for GC analysis, it would require a derivatization step to convert it into a more volatile compound. However, given its structure, HPLC is generally the more direct and preferred method for its analysis.

Should GC analysis be necessary, for example, for the detection of specific volatile impurities or degradation products, a derivatization reaction would be employed. For instance, the carbamate group could potentially be cleaved and the resulting amine derivatized to make it amenable to GC analysis.

Biophysical Methods for Ligand-Target Interaction Analysis

Understanding how Flubanilate interacts with its biological target is crucial for elucidating its mechanism of action. Biophysical methods provide quantitative data on these interactions.

While specific targets for Flubanilate are not detailed in publicly available literature, the following techniques are standard for characterizing ligand-target interactions.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that can measure the kinetics (on- and off-rates) and affinity of the binding of Flubanilate to its target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change upon binding of Flubanilate to its target in solution. This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

X-ray Crystallography : If the target protein can be crystallized, co-crystallization with Flubanilate or soaking Flubanilate into the apo-protein crystals can reveal the three-dimensional structure of the complex at atomic resolution. This provides invaluable information about the specific binding site and the key interactions that stabilize the complex.

These biophysical methods, while not yet published for Flubanilate, represent the gold standard for characterizing the molecular interactions that underpin the biological activity of a compound.

Isothermal Titration Calorimetry and Surface Plasmon Resonance

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques used to provide quantitative data on molecular interactions, which are crucial in drug discovery and development. theswissbay.chsynhet.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event between two molecules in solution. theswissbay.chgoogle.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). theswissbay.ch In a hypothetical study of Flubanilate, ITC could be used to measure its binding to a purified target protein. By titrating Flubanilate into a solution containing the target, the heat changes would reveal the strength and thermodynamic drivers of the interaction.

Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of an analyte (like Flubanilate) to a ligand (like a target protein) that is immobilized on a sensor surface. nih.govarchive.org SPR detects changes in the refractive index at the surface, which is proportional to the mass change as the analyte binds and dissociates. nih.gov This method provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. mdpi.com

Hypothetical ITC Data for Flubanilate Binding to a Target Protein

This table illustrates the type of data that would be generated from an ITC experiment to characterize the binding of Flubanilate to a hypothetical protein target.

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.1 | - | Molar ratio of Flubanilate to target protein at saturation. |

| Affinity (K_D) | 5.2 | µM | Dissociation constant, indicating the binding strength. |

| Enthalpy (ΔH) | -15.4 | kcal/mol | Heat change upon binding (negative indicates exothermic). |

| Entropy (ΔS) | -12.8 | cal/mol·K | Change in randomness of the system upon binding. |

Hypothetical SPR Data for Flubanilate Binding Kinetics

This table shows potential kinetic parameters for the interaction between Flubanilate and an immobilized target protein as determined by SPR.

| Parameter | Value | Unit | Description |

| Association Rate (k_a) | 2.5 x 10⁴ | M⁻¹s⁻¹ | Rate at which Flubanilate binds to the target. |

| Dissociation Rate (k_d) | 1.3 x 10⁻¹ | s⁻¹ | Rate at which the Flubanilate-target complex dissociates. |

| Affinity (K_D) | 5.2 | µM | Equilibrium dissociation constant (k_d/k_a). |

Fluorescence-Based Assays for Binding and Conformational Changes

Fluorescence-based assays are highly sensitive and versatile methods widely used in high-throughput screening and detailed binding studies. ncats.ioontosight.ai These assays can monitor molecular interactions and the resulting conformational changes in proteins. ncats.iompdkrc.edu.in

Fluorescence-Based Binding Assays: These assays often rely on a change in the fluorescence signal of a fluorophore upon binding. The fluorophore could be intrinsic to the protein (e.g., tryptophan residues) or an extrinsic fluorescent probe. For Flubanilate, one could monitor changes in the intrinsic tryptophan fluorescence of a target protein upon binding. If Flubanilate binding alters the local environment of tryptophan residues, a change in fluorescence intensity or a shift in the emission wavelength would be observed, allowing for the calculation of binding affinity. ontosight.ai

Assays for Conformational Changes: Ligand binding often induces conformational changes in a protein, which are critical for its function. google.comgoogle.com Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure distances between two fluorophores and thus detect changes in protein conformation. ncats.io In a hypothetical FRET assay, a target protein could be labeled with a donor and an acceptor fluorophore at specific sites. A conformational change induced by Flubanilate binding would alter the distance between the fluorophores, leading to a change in the FRET efficiency. This would provide direct evidence of a conformational shift and could be used to quantify the dynamics of this change.

Hypothetical Data from a Fluorescence Quenching Assay

This table presents example data from an intrinsic tryptophan fluorescence quenching experiment, where the binding of Flubanilate to a target protein is measured.

| Flubanilate Conc. (µM) | Fluorescence Intensity (a.u.) | % Quenching |

| 0 | 98.5 | 0 |

| 2 | 76.8 | 22.0 |

| 5 | 55.2 | 44.0 |

| 10 | 34.5 | 65.0 |

| 20 | 18.7 | 81.0 |

Integration of Flubanilate Research Within Chemical Biology

Flubanilate as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov Ideally, a chemical probe should be potent, selective, and have a known mechanism of action to allow for clear interpretation of experimental results.

Strategies for Modulating Biological Pathways Using Flubanilate

The modulation of biological pathways by a chemical compound is a cornerstone of chemical biology research. This can involve the activation or inhibition of enzymes, the blocking or activation of receptors, or the disruption of protein-protein interactions.

Information regarding specific strategies for using Flubanilate to modulate biological pathways is not present in the available scientific literature. While its classification as a CNS stimulant suggests an interaction with neuronal signaling pathways, the precise nature of this interaction and any targeted efforts to use Flubanilate to dissect these pathways are undocumented. ncats.iotheswissbay.ch Research into the synthesis of Flubanilate exists, but this work does not extend to the creation of analogs designed for probing biological systems. theswissbay.ch

Contributions to Fundamental Understanding of Biological Processes

The ultimate goal of using a chemical tool like Flubanilate in research is to contribute to a deeper understanding of biological processes. This can range from elucidating the role of a specific protein in a signaling cascade to understanding the complex interplay of pathways in a disease state.

Due to the absence of detailed research on its biological applications, there are no documented contributions of Flubanilate to the fundamental understanding of biological processes. The potential for Flubanilate to serve as a tool in neuroscience research, given its classification as a CNS stimulant, remains unexplored in the public domain. ncats.io

Future Directions and Emerging Research Avenues for Flubanilate

Exploration of Undiscovered Pharmacological Targets

The known CNS stimulant activity of Flubanilate provides a foundation for its therapeutic potential, but the precise molecular targets responsible for this effect are not fully elucidated. Current time information in Vanderburgh County, US.ontosight.ai Future research should prioritize the identification and validation of its biological targets to better understand its mechanism of action and to uncover new therapeutic applications.

Systematic screening of Flubanilate against a wide array of receptors, enzymes, and ion channels is a crucial first step. Given its CNS activity, initial efforts could focus on targets within the central nervous system. However, unbiased screening approaches may reveal unexpected targets, potentially broadening its therapeutic scope to areas like inflammatory or infectious diseases. ontosight.ai

Modern target identification methodologies can significantly accelerate this process. Affinity-based pull-down assays, where a modified version of Flubanilate is used to isolate its binding partners from cell lysates, can directly identify interacting proteins. nih.gov Additionally, label-free methods, which detect changes in cellular thermal stability of proteins upon ligand binding, offer a way to identify targets in a more native cellular environment. nih.gov

Table 1: Potential Classes of Undiscovered Pharmacological Targets for Flubanilate

| Target Class | Rationale for Investigation | Potential Therapeutic Indications |

| G-Protein Coupled Receptors (GPCRs) | Many CNS stimulants act on aminergic GPCRs (e.g., dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862) receptors). | ADHD, Narcolepsy, Depression |

| Ion Channels | Modulation of ion channels (e.g., sodium, potassium, calcium channels) is a key mechanism for regulating neuronal excitability. | Epilepsy, Neuropathic Pain |

| Monoamine Transporters | Inhibition of dopamine, norepinephrine, and serotonin transporters is a common mechanism for CNS stimulants. | Depression, ADHD |

| Enzymes | Inhibition or activation of enzymes involved in neurotransmitter metabolism (e.g., MAO, COMT) could underlie its stimulant effects. | Parkinson's Disease, Depression |

Application of Advanced Synthetic Technologies

The original synthesis of Flubanilate provides a basis for its production, but modern synthetic technologies offer opportunities for more efficient, scalable, and environmentally friendly manufacturing processes. nih.gov Furthermore, these technologies can facilitate the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Flow Chemistry: Continuous flow chemistry presents a significant advancement over traditional batch synthesis. For aniline (B41778) derivatives like Flubanilate, flow chemistry can offer improved reaction control, enhanced safety (especially when handling hazardous reagents), and higher yields. acs.orgresearchgate.netresearchgate.netuniqsis.com The ability to precisely control parameters like temperature, pressure, and reaction time can lead to cleaner reactions with fewer byproducts. acs.orgresearchgate.netresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a green and highly selective alternative to traditional chemical methods. nih.govacs.orgmanufacturingchemist.comnih.govrsc.org Enzymes can perform complex chemical transformations with high stereo- and regioselectivity under mild conditions, reducing the need for protecting groups and minimizing waste. nih.govnih.gov The development of a biocatalytic route for Flubanilate or its key intermediates could significantly improve the sustainability of its synthesis. manufacturingchemist.com

Table 2: Comparison of Synthetic Technologies for Flubanilate Production

| Technology | Advantages | Potential Application to Flubanilate Synthesis |

| Traditional Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Initial synthesis and proof-of-concept. |

| Flow Chemistry | Improved safety, scalability, and process control; higher yields and purity. uniqsis.comrsc.org | Large-scale production; rapid optimization of reaction conditions. acs.orgresearchgate.netresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enantioselective synthesis of chiral analogs; greener synthesis of key intermediates. acs.orgmanufacturingchemist.com |

Predictive Modeling and Data-Driven Discovery

Computational approaches are revolutionizing drug discovery by enabling the prediction of a compound's properties and biological activities, thereby guiding experimental work and reducing the time and cost of research. dev.togoogle.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of Flubanilate and its analogs and their biological activity. wikipedia.orgcreative-proteomics.comdotmatics.com By analyzing how modifications to the Flubanilate scaffold affect its potency, selectivity, or other properties, predictive QSAR models can be built to guide the design of new, more effective compounds. creative-proteomics.comnih.govashp.org

Machine Learning and AI: Machine learning algorithms can analyze vast datasets of chemical and biological information to identify potential drug targets and predict drug-target interactions. nih.govdev.toembl.orgcam.ac.ukmdpi.com For Flubanilate, machine learning models could be trained on data from similar compounds to predict its likely pharmacological targets, off-target effects, and potential for repurposing for new indications. embl.orgcam.ac.ukmdpi.com

In Silico Screening: Virtual screening of large compound libraries against the three-dimensional structures of potential protein targets can identify promising hit compounds. nih.govnih.govmdpi.comeuropeanreview.orgelifesciences.org Once a high-resolution structure of a Flubanilate target is available, in silico docking studies can be used to predict the binding mode of Flubanilate and to design analogs with improved binding affinity and selectivity. nih.govnih.govmdpi.com

Table 3: Predictive Modeling Techniques and Their Applications for Flubanilate Research

| Modeling Technique | Description | Application for Flubanilate |

| QSAR | Correlates chemical structure with biological activity. wikipedia.org | Guide the design of more potent and selective Flubanilate analogs. creative-proteomics.comnih.gov |

| Machine Learning | Uses algorithms to learn from data and make predictions. nih.govembl.org | Predict novel pharmacological targets and potential off-target effects. dev.tocam.ac.ukmdpi.com |

| Molecular Docking | Predicts the binding orientation of a small molecule to a protein target. | Elucidate the binding mode of Flubanilate and guide lead optimization. nih.govnih.gov |

Novel Research Paradigms and Interdisciplinary Collaborations

Advancing the understanding and application of Flubanilate will require moving beyond traditional research silos and embracing new scientific paradigms and collaborations.

Chemical Biology: The development of Flubanilate-based chemical probes can be a powerful approach to study its biological functions in living systems. nih.govnih.govthermofisher.kr By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to Flubanilate, researchers can visualize its subcellular localization and identify its binding partners in a cellular context. nih.govrsc.orggxu.edu.cn

Nanotechnology: Nanotechnology-based drug delivery systems offer the potential to improve the therapeutic index of Flubanilate by enhancing its delivery to specific tissues or cells, controlling its release, and reducing systemic side effects. nih.govnih.gov Formulating Flubanilate into nanoparticles, liposomes, or other nanocarriers could improve its pharmacokinetic and pharmacodynamic properties. google.comgoogleapis.com

Interdisciplinary Collaborations: Tackling the multifaceted research challenges associated with Flubanilate will necessitate collaboration between experts in various fields, including medicinal chemistry, pharmacology, computational biology, and clinical medicine. researchgate.net Such collaborations can foster innovation and accelerate the translation of basic research findings into tangible clinical applications. researchgate.net

Q & A

Q. How do researchers balance mechanistic depth and translational relevance when studying Flubanilate’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.